molecular formula C43H83N4O8P B12372558 2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

Cat. No.: B12372558
M. Wt: 815.1 g/mol
InChI Key: FZVKOIPGFUJWKP-DWNNZWKSSA-N
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Description

2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is a complex organic compound with a unique structure that combines azido, ammonium, and phosphate groups with long-chain fatty acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate typically involves multiple steps. The process begins with the preparation of the azidoethyl(dimethyl)ammonium intermediate, which is then reacted with a phosphorylated glycerol derivative. The final step involves esterification with hexadecanoic acid and octadec-9-enoic acid under controlled conditions to ensure the correct stereochemistry and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing derivatives.

    Reduction: The azido group can be reduced to an amine, which can further react with other functional groups.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphate esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway and product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to various phosphate esters with different functional groups.

Scientific Research Applications

2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in cellular signaling and membrane dynamics due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems and as a component of lipid-based formulations for therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as surfactants and emulsifiers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-azidoethyl(dimethyl)azaniumyl]ethyl phosphate: Lacks the long-chain fatty acid esters, resulting in different physical and chemical properties.

    Hexadecanoyl phosphate: Contains only the hexadecanoic acid ester, lacking the azido and ammonium groups.

    Octadec-9-enoyl phosphate: Contains only the octadec-9-enoic acid ester, lacking the azido and ammonium groups.

Uniqueness

2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is unique due to its combination of azido, ammonium, and phosphate groups with long-chain fatty acid esters. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C43H83N4O8P

Molecular Weight

815.1 g/mol

IUPAC Name

2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

InChI

InChI=1S/C43H83N4O8P/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-43(49)55-41(40-54-56(50,51)53-38-37-47(3,4)36-35-45-46-44)39-52-42(48)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2/h19-20,41H,5-18,21-40H2,1-4H3/b20-19-/t41-/m1/s1

InChI Key

FZVKOIPGFUJWKP-DWNNZWKSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)CCN=[N+]=[N-])OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)CCN=[N+]=[N-])OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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